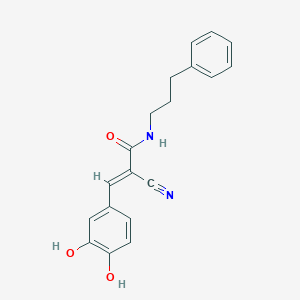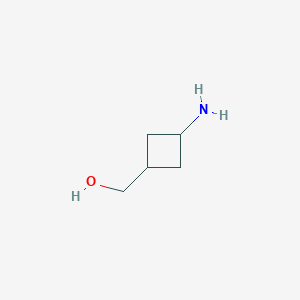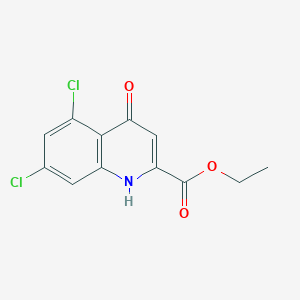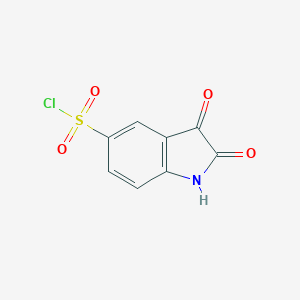
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide
Overview
Description
Tyrphostin AG 555 is a synthetic compound known for its inhibitory effects on tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). It is also referred to as Tyrphostin B46. This compound has been extensively studied for its potential therapeutic applications, especially in cancer treatment, due to its ability to interfere with cell signaling pathways that promote cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin AG 555 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of a benzylidene malononitrile derivative.
Functional group modifications: The core structure is then modified to introduce the cyano and hydroxy groups, which are crucial for the compound’s biological activity.
Industrial Production Methods
Industrial production of Tyrphostin AG 555 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin AG 555 undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in the compound can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, which can further undergo additional modifications to enhance their biological activity .
Scientific Research Applications
Tyrphostin AG 555 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases and other enzymes.
Biology: The compound is used to investigate cell signaling pathways and their role in cell proliferation and survival.
Medicine: Tyrphostin AG 555 is studied for its potential therapeutic applications in cancer treatment, particularly in targeting EGFR-overexpressing tumors.
Industry: The compound is used in the development of new drugs and therapeutic agents .
Mechanism of Action
Tyrphostin AG 555 exerts its effects by inhibiting the activity of tyrosine kinases, particularly EGFR. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Tyrphostin AG 555 is part of a larger family of tyrphostins, which are synthetic compounds designed to inhibit tyrosine kinases. Similar compounds include:
Tyrphostin AG 538: Another potent inhibitor of EGFR with similar biological activity.
Tyrphostin AG 556: Known for its ability to inhibit both EGFR and ErbB2.
Tyrphostin AG 82: An inhibitor of phosphatidylinositol 5-phosphate 4-kinase .
Tyrphostin AG 555 is unique due to its high selectivity for EGFR and its ability to induce cell cycle arrest at the G1 phase, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQOBTOAOGXIFL-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017644 | |
| Record name | Tyrphostin AG 555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-34-2 | |
| Record name | Tyrphostin AG 555 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16773 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tyrphostin AG 555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)

![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)



![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)


![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)


